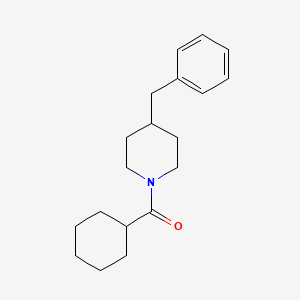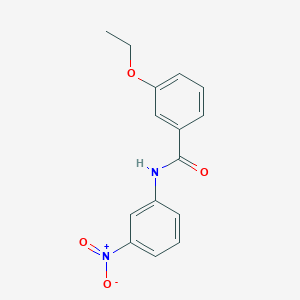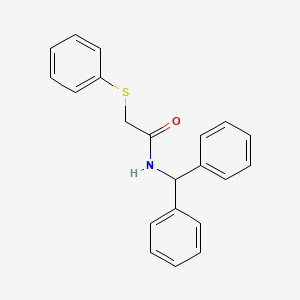![molecular formula C25H24N2O B3462139 N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3462139.png)
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide
Übersicht
Beschreibung
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]benzamide, commonly known as BMS-986, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized by Bristol-Myers Squibb in 2016 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BMS-986 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that play a role in cancer cell growth and proliferation. Specifically, BMS-986 is thought to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
Studies have shown that BMS-986 has a number of biochemical and physiological effects. In addition to its anti-tumor activity, BMS-986 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986 for lab experiments is its potency and selectivity. Studies have shown that BMS-986 exhibits potent anti-tumor activity at relatively low concentrations, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of BMS-986 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on BMS-986. One area of interest is in the development of new cancer therapies that target PARP inhibition. Another potential direction is in the development of new drug delivery systems that can improve the pharmacokinetics and bioavailability of BMS-986. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986 and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
BMS-986 has been studied extensively for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that BMS-986 exhibits potent anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-19-22(16-17-26-25(28)21-12-6-3-7-13-21)23-14-8-9-15-24(23)27(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMWFFFFXRANGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3462079.png)





![N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462128.png)
![N-{4-[1-(4-nitrobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3462133.png)

![4-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462149.png)
![2-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3462153.png)